6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that combines the structural features of pyranoquinoline and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions
Formation of Pyranoquinoline Core: This step often involves the condensation of an appropriate quinoline derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the pyranoquinoline structure.
Introduction of Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid or ester is coupled with a halogenated pyranoquinoline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyranoquinoline core can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyranoquinoline core.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the field of materials science, the compound’s electronic properties could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The biological activity of 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is likely mediated through interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact mechanism would depend on the specific application and requires detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(thiophen-3-yl)-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: Lacks the methyl group at the 6-position.
6-methyl-4-(furan-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of both the thiophene ring and the pyranoquinoline core in 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione provides a unique combination of electronic and steric properties. This makes it particularly versatile for various applications in chemistry and materials science.
Properties
Molecular Formula |
C17H13NO3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-methyl-4-thiophen-3-yl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C17H13NO3S/c1-18-13-5-3-2-4-11(13)16-15(17(18)20)12(8-14(19)21-16)10-6-7-22-9-10/h2-7,9,12H,8H2,1H3 |
InChI Key |
KBHWAKLTNNXQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CSC=C4 |
Origin of Product |
United States |
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